![molecular formula C12H12BrNO4S B2443093 3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1008926-23-5](/img/structure/B2443093.png)

3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

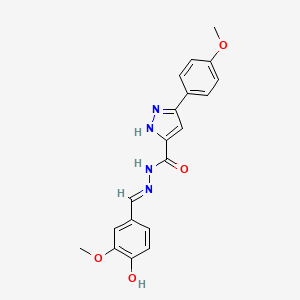

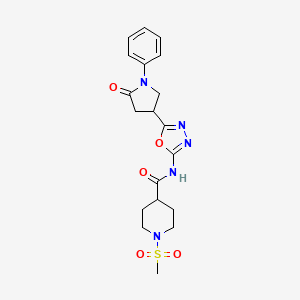

3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as BPSA, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a brominated sulfone derivative of bicyclic azabicycloheptane, and it has been used as a building block in the synthesis of a variety of organic molecules. BPSA is also used as a reagent in the synthesis of a variety of biologically active compounds, such as peptides, steroids, and other small molecules. In addition, BPSA has been used in various scientific research applications, including in the study of enzyme kinetics, protein folding, and drug delivery.

Applications De Recherche Scientifique

Synthesis Approaches

3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its analogs have been synthesized through various innovative methods. Kimura et al. (2015) developed a method for synthesizing a variety of 3-azabicyclo[3.1.0]hexanes, highlighting the reactivity of the C–H bond adjacent to a nitrogen atom, which is crucial in the formation of these compounds (Kimura et al., 2015). Similarly, Fritz et al. (2013) discussed the synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt, emphasizing the significance of the 3-azabicyclo[3.1.0]hexane motif in natural products and its pharmacological relevance (Fritz et al., 2013).

Chemical Reactivity and Applications

The synthesis of 3-azabicyclo[3.1.0]hexanes opens doors for various chemical reactions and applications. Bakonyi et al. (2013) achieved a synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, showcasing the versatility and potential applications of these compounds in medicinal chemistry and other fields (Bakonyi et al., 2013). Additionally, Molchanov et al. (2001) demonstrated the reactivity of substituted 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylic acid esters with halogens, expanding the range of potential modifications and applications of these bicyclic compounds (Molchanov et al., 2001).

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO4S/c13-8-1-3-9(4-2-8)19(17,18)14-6-7-5-10(7)11(14)12(15)16/h1-4,7,10-11H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSISCWAFROVHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(N(C2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443014.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2443015.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2443016.png)

![2-cyclopentyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2443018.png)

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443019.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2443023.png)

![Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443025.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)